![molecular formula C8[13C]H11F2N[15N2]O4 · HCl B1164617 Gemcitabine-13C,15N2 (hydrochloride)](/img/no-structure.png)

Gemcitabine-13C,15N2 (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

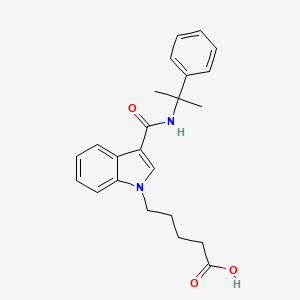

Gemcitabine-13C,15N2 is intended for use as an internal standard for the quantification of gemcitabine by GC- or LC-MS. Gemcitabine is a nucleoside analog that arrests tumor growth and induces apoptosis in cancer cells by inhibiting ribonucleotide reductase thereby limiting deoxyribonucleotide pools available for DNA replication and repair. By specifically inhibiting growth arrest and DNA damage inducible protein 45 a (Gadd45a), a key mediator of active DNA demethylation, gemcitabine (34-134 nM ) inhibits repair-mediated DNA demethylation in a methylation-sensitive reporter assay. Gemcitabine has broad antiretroviral activity, decreasing LP-BM5 MuLV cell infectivity, a murine AIDS model, in cell culture with an EC50 value of approximately 1.5 nM. At a dose of 1-2 mg/kg/day, it inhibits the progression of murine AIDS in vivo. Formulations containing gemcitabine have been used to treat various cancers including, non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer.

科学的研究の応用

Enhancement of Bioavailability and Anticancer Activity

Gemcitabine Hydrochloride, a cancer treatment drug, faces challenges due to its short half-life and bioavailability. Research has shown that formulating it into solid lipid nanoparticles (SLN) can enhance its bioavailability and anticancer activity. This is achieved through high shear homogenization and probe sonication methods, leading to improved drug release and increased anticancer effectiveness in lung cancer cell lines (Momin et al., 2017).

Overcoming Gemcitabine Resistance

A study synthesized novel lipophilic monophosphorylated gemcitabine derivatives and incorporated them into solid lipid nanoparticles. This approach significantly improved the cytotoxicity of gemcitabine in cancer cells resistant to the drug, suggesting a potential solution to overcome gemcitabine resistance (Lansakara-P et al., 2012).

Photodynamic Therapy and Drug Delivery

Researchers have developed a nanodelivery system for gemcitabine that combines photodynamic therapy with drug delivery. This approach uses ethylene-based periodic mesoporous organosilica nanoparticles, showing high loading capacity for gemcitabine and efficient cancer cell killing through one or two-photon excited photodynamic therapy (Aggad et al., 2018).

Polymeric Nanoparticulate System for Enhanced Therapeutic Efficacy

A polymeric nanoparticle formulation of gemcitabine has shown to augment its anticancer therapeutic efficacy. This biodegradable carrier system potentially reduces the required dose for therapeutic response and enhances the drug's anticancer activity, especially in tumor cells (Arias et al., 2009).

Fluorescence Sensor for Gemcitabine Detection

A novel method for the selective and sensitive quantitative determination of gemcitabine has been developed. This involves measuring the fluorescence quenching of functionalized Au doped quantum dots, providing a new way to determine gemcitabine levels in biological samples (Najafi et al., 2018).

Targeted Drug Delivery Systems

Studies have shown that targeted drug delivery systems, like graphene oxide-based smart targeted nanocarriers and mannose-anchored solid lipid nanoparticles, can enhance the delivery and therapeutic effectiveness of gemcitabine in cancer cells (Gupta et al., 2018), (Soni et al., 2016).

特性

製品名 |

Gemcitabine-13C,15N2 (hydrochloride) |

|---|---|

分子式 |

C8[13C]H11F2N[15N2]O4 · HCl |

分子量 |

302.6 |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |

InChIキー |

OKKDEIYWILRZIA-ACCKZTSYSA-N |

SMILES |

OC[C@@H]1[C@@H](O)C(F)(F)[C@H]([15N]2C=CC(N)=[15N][13C]2=O)O1.Cl |

同義語 |

4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 monohydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。